Scientific Field: Materials Science
Summary of the Application: 2,5-Dibromoaniline is used in the chemical copolymerization of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline by oxidation with K2Cr2O7 in H2SO4/acetonitrile media.
Methods of Application: The copolymerization process involves the oxidation of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline with K2Cr2O7 in H2SO4/acetonitrile media.
Results or Outcomes: The electrical conductivity of the copolymer decreases when the substituted aniline fraction is increased in the copolymer.
Scientific Field: Organic Chemistry
Summary of the Application: 2,5-Dibromoaniline is used as a starting reagent in the synthesis of 2,4,5-tribromoaniline and 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .
2,5-Dibromoaniline is an aromatic organic compound derived from aniline (benzenamine) with two bromine atoms replacing hydrogen atoms at the 2nd and 5th positions of the benzene ring. It is a white to slightly yellow solid at room temperature []. 2,5-Dibromoaniline serves as a valuable intermediate in the synthesis of various other bromo-substituted aromatic compounds used in scientific research [].
The key feature of 2,5-Dibromoaniline's structure is the presence of a benzene ring (C6H6) with two bromine (Br) atoms attached at the 2nd and 5th positions. The amino group (NH2) is positioned directly attached to the benzene ring at the 1st position []. This structure results in a molecule with a polar amino group and two bulky, electron-withdrawing bromine atoms.
One common method for synthesizing 2,5-Dibromoaniline involves the nitration of 1,2-dibromobenzene followed by reduction of the nitro group to an amine [].
C6H4Br2 + HNO3 -> C6H3Br2NO2 (2,5-Dibromonitrobenzene) []
C6H3Br2NO2 + 6H -> C6H5Br2NH2 (2,5-Dibromoaniline) + 2H2O []
2,5-Dibromoaniline can be used as a starting material for the synthesis of various other bromo-substituted aromatic compounds. For instance, it has been used in the synthesis of 2,4,5-tribromoaniline and 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole [, ]. However, specific reaction mechanisms for these processes are beyond the scope of this analysis.
Irritant